molecular formula C18H18N2O2S2 B10891235 N-benzyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-benzyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B10891235
M. Wt: 358.5 g/mol
InChI Key: SEZIVXOOYNJNCY-UHFFFAOYSA-N
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Description

N~1~-BENZYL-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BENZYL-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N1-BENZYL-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE .

Chemical Reactions Analysis

Types of Reactions

N~1~-BENZYL-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N~1~-BENZYL-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-BENZYL-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-[(6-methoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
  • N-benzyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propionamide
  • N-benzyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]butyramide

Uniqueness

N~1~-BENZYL-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ethoxy group, in particular, may enhance its solubility and reactivity compared to similar compounds .

Properties

Molecular Formula

C18H18N2O2S2

Molecular Weight

358.5 g/mol

IUPAC Name

N-benzyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H18N2O2S2/c1-2-22-14-8-9-15-16(10-14)24-18(20-15)23-12-17(21)19-11-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3,(H,19,21)

InChI Key

SEZIVXOOYNJNCY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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